molecular formula C17H23KN2O6 B6973391 Potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate

Potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate

Cat. No.: B6973391
M. Wt: 390.5 g/mol
InChI Key: BDMMJORPROSLPK-UHFFFAOYSA-M
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Description

Potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a potassium ion bonded to a carboxylate group, which is further connected to a substituted phenyl and oxane ring. The presence of multiple functional groups, including methoxy, carbamoyl, and oxane, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dimethoxyphenylmethylamine, which is then reacted with an isocyanate to form the corresponding carbamate. This intermediate is subsequently coupled with an oxane derivative under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid, while reduction of the carbamate group can produce 2,3-dimethoxyphenylmethylamine.

Scientific Research Applications

Potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxyphenylmethylamine: Shares the phenyl and methoxy groups but lacks the carbamate and oxane functionalities.

    Oxane Derivatives: Compounds with similar oxane rings but different substituents.

    Carbamates: Molecules with carbamate groups but different aromatic or aliphatic substituents.

Uniqueness

Potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and carbamate groups, along with the oxane ring, allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6.K/c1-23-13-7-3-5-11(15(13)24-2)9-18-17(22)19-14(16(20)21)12-6-4-8-25-10-12;/h3,5,7,12,14H,4,6,8-10H2,1-2H3,(H,20,21)(H2,18,19,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMMJORPROSLPK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)NC(C2CCCOC2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23KN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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